molecular formula C14H15ClN2OS B3386509 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 733796-12-8

2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3386509
CAS RN: 733796-12-8
M. Wt: 294.8 g/mol
InChI Key: RBCDTBSGJJSPCC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide (CMTTA) is a synthetic compound that has been studied for its potential use in various scientific research applications. CMTTA is a member of the thiazole family of compounds, and its structure consists of a thiazole ring, two methyl groups, and a chloroacetamide group. CMTTA has been studied for its potential effects on biochemical and physiological systems, as well as its use in laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have shown promising antimicrobial activity . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes them potential candidates for the development of new antimicrobial agents.

Anticancer Activity

The compound has been studied for its anticancer activity, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some derivatives of the compound were found to be the most active ones against this breast cancer cell line .

Drug Resistance Combat

The compound and its derivatives have been studied to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This is a significant application considering the increasing drug resistance in various pathogens and cancer cells.

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . These studies help in understanding the interaction of the compound with the target proteins and can aid in the design of more potent drugs.

Lead Compounds for Drug Designing

The compound and its derivatives have the potential to be used as lead compounds for rational drug designing . Lead compounds are those that have the desired biological or pharmacological activity but may have poor drug-like properties. These can be modified to improve their properties and develop effective drugs.

Pharmacological Activities

The compound and its derivatives have been studied for various pharmacological activities . These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . This wide range of activities makes the compound a valuable resource in medicinal chemistry.

properties

IUPAC Name

2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-8-4-10(3)11(5-9(8)2)12-7-19-14(16-12)17-13(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCDTBSGJJSPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189216
Record name 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

CAS RN

733796-12-8
Record name 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733796-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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